

Chromozym TH for Thrombin Activity: A Technical Guide

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Compound of Interest

Compound Name: *chromozym TH*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Chromozym TH**, a chromogenic substrate used for the determination of thrombin activity. This document outlines the core principles of the assay, detailed experimental protocols, and key quantitative data to support researchers in the fields of hematology, biochemistry, and drug development.

Core Principles

Chromozym TH, with the chemical name Tosyl-Gly-Pro-Arg-4-nitranilide acetate, is a synthetic substrate specifically designed for the photometric determination of thrombin activity.^{[1][2]} Thrombin, a key serine protease in the coagulation cascade, selectively cleaves the peptide bond between arginine (Arg) and the 4-nitroaniline (pNA) moiety in **Chromozym TH**.^[3] This enzymatic cleavage releases the yellow-colored chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.

The enzymatic reaction is as follows:

Tosyl-Gly-Pro-Arg-pNA + H₂O $\xrightarrow{\text{(Thrombin)}}$ Tosyl-Gly-Pro-Arg + p-Nitroaniline

Quantitative Data

The following table summarizes the key quantitative parameters for **Chromozym TH** and its enzymatic reaction with thrombin.

Parameter	Value	Source
Chemical Name	Tosyl-Gly-Pro-Arg-4-nitranilide acetate	
Synonyms	Thrombin Substrate	[2]
Molecular Weight	662.62 g/mol	[2]
Purity	≥90% (enzymatic)	
Contaminants	≤1% free 4-nitraniline	
Working Concentration	Approximately 0.2 mM	[1]
Molar Extinction Coefficient (ϵ) of p-Nitroaniline at 405 nm	10.4 L · mmol ⁻¹ · cm ⁻¹	
Michaelis Constant (Km) for Human α -Thrombin	4.18 ± 0.22 μ M	[1]
Catalytic Constant (kcat) for Human α -Thrombin	127 ± 8 s ⁻¹	[1]
Michaelis Constant (Km) for Bovine α -Thrombin	3.61 ± 0.15 μ M	[1]
Catalytic Constant (kcat) for Bovine α -Thrombin	100 ± 1 s ⁻¹	[1]

Experimental Protocols

This section provides a detailed methodology for the determination of thrombin activity using **Chromozym TH**.

Reagents and Solutions

- Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3): Dissolve 605.5 mg of Tris base and 1.33 g of NaCl in approximately 75 ml of double-distilled water. Adjust the pH to 8.3 with 2 M HCl.

Bring the final volume to 100 ml with double-distilled water. For enhanced stability, 100 mg of Bovine Serum Albumin (BSA) and 100 mg of sodium azide can be added. This buffer is stable for at least 3 months when stored at 2 to 8°C.

- **Chromozym TH** Stock Solution (1.9 mM): Dissolve 5 mg of **Chromozym TH** in 4 ml of double-distilled water. This solution is stable for at least 4 weeks when stored at 2 to 8°C.
- Thrombin Sample: Dilute the thrombin sample to a concentration of approximately 0.06 U/ml with ice-cold Tris buffer immediately before the measurement.

Assay Procedure

- Set up the spectrophotometer:
 - Wavelength: 405 nm
 - Light path: 1 cm
 - Temperature: 25°C
 - Assay volume: 3.2 ml
 - Measurement: Against air
- Prepare the reaction mixture:
 - In a plastic cuvette, pipette 2.8 ml of Tris buffer.
 - Add 0.3 ml of the **Chromozym TH** stock solution.
 - Mix gently and incubate the cuvette at 25°C to ensure the reaction mixture reaches the desired temperature.
- Initiate the reaction:
 - Start the reaction by adding 0.1 ml of the diluted thrombin sample to the cuvette.
 - Mix immediately.

- Measure the absorbance:
 - Follow the change in absorbance at 405 nm over time.
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$) from the linear portion of the reaction curve.

Calculation of Thrombin Activity

The thrombin activity in the sample is calculated using the following formula:

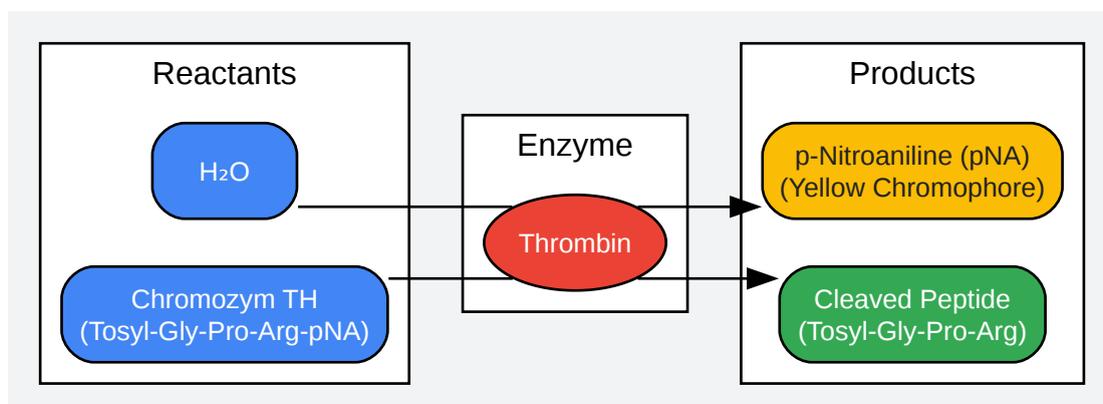
$$\text{Activity (U/ml)} = (\Delta A/\text{min} * \text{Total Volume}) / (\epsilon * \text{Light Path} * \text{Sample Volume})$$

Where:

- $\Delta A/\text{min}$ is the change in absorbance per minute.
- Total Volume is the final volume in the cuvette (3.2 ml).
- ϵ is the molar extinction coefficient of p-nitroaniline ($10.4 \text{ L} \cdot \text{mmol}^{-1} \cdot \text{cm}^{-1}$).
- Light Path is the path length of the cuvette (1 cm).
- Sample Volume is the volume of the thrombin sample added (0.1 ml).

Visualizations

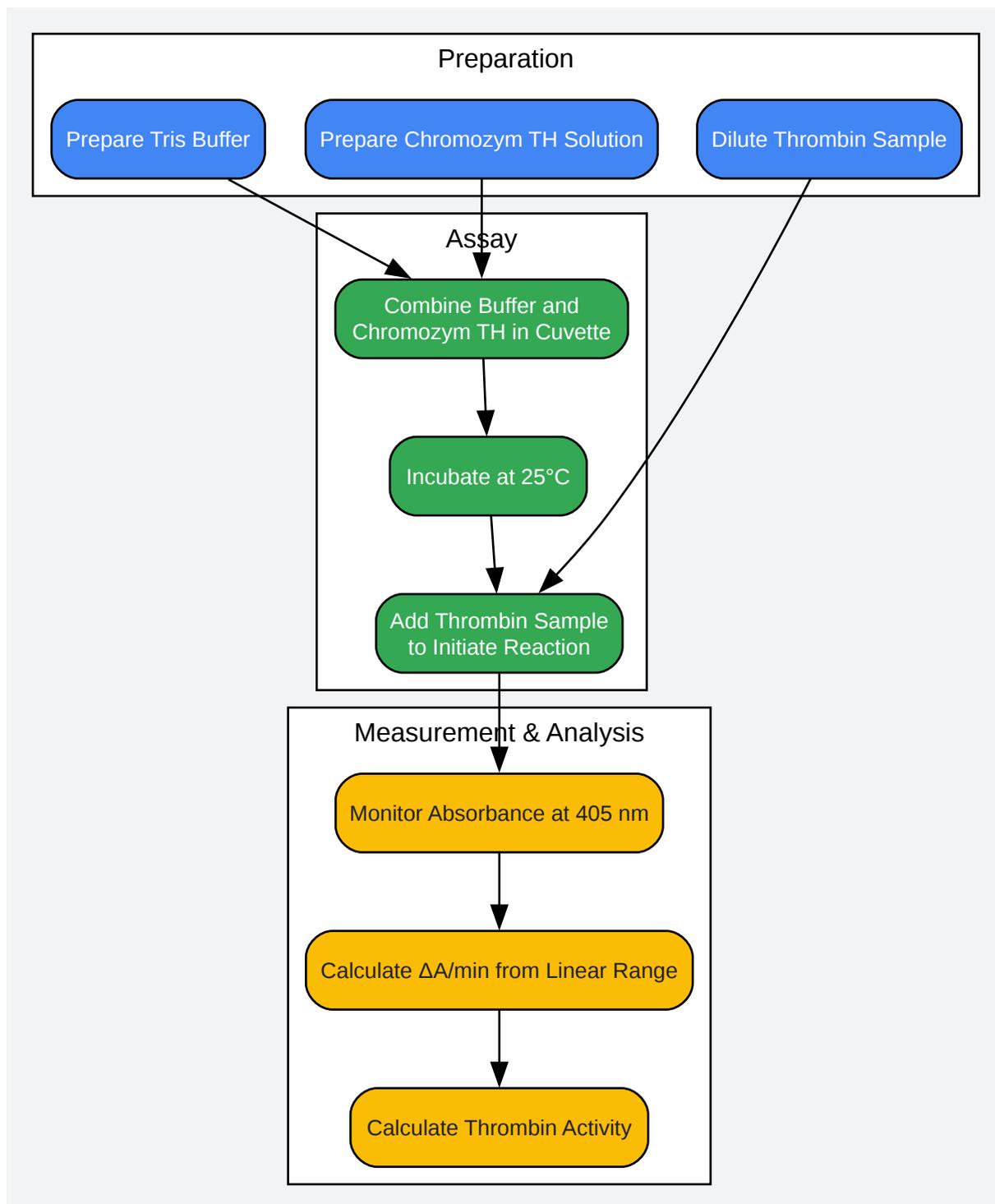
Signaling Pathway: Enzymatic Cleavage of Chromozym TH



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Caption: Enzymatic cleavage of **Chromozym TH** by thrombin.

Experimental Workflow: Thrombin Activity Assay



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References

- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromozym TH | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
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